molecular formula C20H13NO2 B11829700 2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde

2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde

Katalognummer: B11829700
Molekulargewicht: 299.3 g/mol
InChI-Schlüssel: PUWONCSBTIQHTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde is a complex organic compound belonging to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and materials science. The unique structure of 2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde makes it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde typically involves the formation of the benzoxazole ring followed by the introduction of the biphenyl and carbaldehyde groups. One common method involves the cyclization of 2-aminophenol with a suitable aldehyde under acidic conditions to form the benzoxazole core. The biphenyl group can be introduced through a Suzuki coupling reaction, and the carbaldehyde group can be added via formylation reactions .

Industrial Production Methods

Industrial production of 2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful for imaging applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde is unique due to its specific structural features, including the biphenyl and carbaldehyde groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C20H13NO2

Molekulargewicht

299.3 g/mol

IUPAC-Name

2-(4-phenylphenyl)-1,3-benzoxazole-6-carbaldehyde

InChI

InChI=1S/C20H13NO2/c22-13-14-6-11-18-19(12-14)23-20(21-18)17-9-7-16(8-10-17)15-4-2-1-3-5-15/h1-13H

InChI-Schlüssel

PUWONCSBTIQHTG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.